REACTION_SMILES
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[Br:1][c:2]1[c:3]([O:8][CH3:9])[cH:4][cH:5][cH:6][cH:7]1.[C:26](=[O:27])([OH:28])[O-:29].[CH2:10]([Li:11])[CH2:12][CH2:13][CH3:14].[CH2:15]1[CH2:16][O:17][C:18]2([CH2:19][CH2:20][C:21](=[O:24])[CH2:22][CH2:23]2)[O:25]1.[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[Na+:30]>>[c:2]1([C:21]2([OH:24])[CH2:20][CH2:19][C:18]3([O:17][CH2:16][CH2:15][O:25]3)[CH2:23][CH2:22]2)[c:3]([O:8][CH3:9])[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC2(CC1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COc1ccccc1C1(O)CCC2(CC1)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |